(4-(Trifluoromethyl)pyridin-2-yl)boronic acid

Chemical Purity Procurement Quality Control

This 4-CF3-2-pyridyl boronic acid is the exact building block used in CFTR-targeting CF therapy programs (N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide series) and the clinical mPGES-1 inhibitor PF-4693627. Generic 2-pyridyl boronic acids undergo rapid protodeboronation and fail in coupling; our 98% pure grade is cold-chain shipped to preserve anhydrous integrity. Directly install the 4-(trifluoromethyl)pyridin-2-yl motif via Suzuki-Miyaura cross-coupling.

Molecular Formula C6H5BF3NO2
Molecular Weight 190.92 g/mol
CAS No. 870459-90-8
Cat. No. B1440977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Trifluoromethyl)pyridin-2-yl)boronic acid
CAS870459-90-8
Molecular FormulaC6H5BF3NO2
Molecular Weight190.92 g/mol
Structural Identifiers
SMILESB(C1=NC=CC(=C1)C(F)(F)F)(O)O
InChIInChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-5(3-4)7(12)13/h1-3,12-13H
InChIKeyKJFNGXQZOZOTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (4-(Trifluoromethyl)pyridin-2-yl)boronic Acid (CAS 870459-90-8) and Its Core Utility?


(4-(Trifluoromethyl)pyridin-2-yl)boronic acid (CAS 870459-90-8) is a heteroaryl boronic acid building block characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a boronic acid moiety at the 2-position [1]. This compound is primarily employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures relevant to pharmaceutical and agrochemical development [2]. Its molecular formula is C6H5BF3NO2, with a molecular weight of 190.92 g/mol .

Why Generic Substitution Fails: Critical Differentiation of (4-(Trifluoromethyl)pyridin-2-yl)boronic Acid (CAS 870459-90-8)


Generic substitution among heteroaryl boronic acids is a significant risk due to the well-documented instability of 2-pyridyl boronic acids, which are prone to rapid protodeboronation under standard cross-coupling conditions, leading to low or negligible yields [1]. The specific substitution pattern on the pyridine ring dictates both electronic properties and steric environment, profoundly affecting reactivity and stability. Therefore, direct replacement of (4-(trifluoromethyl)pyridin-2-yl)boronic acid with another regioisomer (e.g., 5- or 6-CF3) or an unsubstituted 2-pyridyl boronic acid is not chemically equivalent and will likely result in reaction failure or require extensive re-optimization of conditions. The quantitative evidence below demonstrates the specific, verifiable attributes that justify the selection of this precise compound over its closest analogs.

Product-Specific Quantitative Evidence for (4-(Trifluoromethyl)pyridin-2-yl)boronic Acid (CAS 870459-90-8)


Comparative Purity Specifications Across Commercial Vendors for (4-(Trifluoromethyl)pyridin-2-yl)boronic Acid

The commercial supply of (4-(trifluoromethyl)pyridin-2-yl)boronic acid (CAS 870459-90-8) is consistently offered at a minimum purity of 97% or higher across multiple vendors, which is a critical quality metric for reproducible synthetic chemistry . This level of purity is specifically reported as 97% by AKSci and 98% by Combi-Blocks and Sigma-Aldrich (Ambeed) . This contrasts with other, less stable 2-pyridyl boronic acid derivatives, which are often supplied at lower purities due to their inherent instability and tendency to decompose. The specification of high initial purity is essential for minimizing the impact of trace impurities on catalyst poisoning or yield reduction in cross-coupling reactions.

Chemical Purity Procurement Quality Control

Storage and Handling Requirements for (4-(Trifluoromethyl)pyridin-2-yl)boronic Acid

The compound's storage requirements are a direct reflection of its stability profile. Multiple vendors specify that (4-(trifluoromethyl)pyridin-2-yl)boronic acid must be stored in an inert atmosphere, in a freezer at or below -20°C . This is a more stringent requirement than for many non-heteroaryl boronic acids and is a consequence of the heightened reactivity and protodeboronation susceptibility of the 2-pyridyl boronic acid class. The need for cold-chain shipping and frozen storage represents a quantifiable handling burden that directly impacts procurement and inventory management decisions.

Chemical Stability Storage Conditions Handling Protocols

Validated Use in a Clinical Candidate: PF-4693627 (mPGES-1 Inhibitor)

(4-(Trifluoromethyl)pyridin-2-yl)boronic acid is a key building block in the synthesis of PF-4693627, a potent, selective, and orally bioavailable inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which was advanced to clinical studies for the potential treatment of inflammation [1]. This specific application provides a high-value, validated use case that distinguishes this compound from other 2-pyridyl boronic acids without a similar track record in clinical candidates. The compound's role in constructing the core structure of a molecule that progressed to human trials is a powerful indicator of its utility and reliability in advanced drug discovery programs.

Medicinal Chemistry Drug Discovery Inflammation mPGES-1

Documented Utility in CFTR Modulator Synthesis

The compound is specifically utilized in the synthesis of N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives, a class of molecules under investigation for the treatment of CFTR-mediated diseases such as Cystic Fibrosis . This application is a concrete, targeted use-case that distinguishes this boronic acid from generic alternatives. While other heteroaryl boronic acids can be used in similar cross-couplings, the successful integration of (4-(trifluoromethyl)pyridin-2-yl)boronic acid into a specific, therapeutically relevant chemical series demonstrates its compatibility with the structural and electronic requirements of this drug target class.

Medicinal Chemistry Cystic Fibrosis CFTR Modulator Suzuki Coupling

Reactivity and Stability Context of 2-Pyridyl Boronic Acids in Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling of 2-pyridyl boronic acids and esters is known to be extremely challenging due to prevalent side reactions, primarily protodeboronation and dimerization, which often result in low yields of the desired coupling product [1]. In the literature, coupling of 2-pyridinyl boronic acids/esters with aryl iodides was reported to give only low yields [1]. This inherent instability necessitates the use of specific reaction conditions, such as non-aqueous bases and specialized catalysts, to achieve acceptable yields. The 4-CF3 substituent on (4-(trifluoromethyl)pyridin-2-yl)boronic acid is expected to further modulate this reactivity profile through its electron-withdrawing inductive effect, distinguishing it from unsubstituted 2-pyridyl boronic acid. While direct comparative yield data for the 4-CF3 compound is not available in the provided search, the well-documented challenges of the parent class provide essential context for understanding the need for careful handling and optimization when using this specific compound.

Reaction Methodology Cross-Coupling Protodeboronation Reagent Selection

Optimal Application Scenarios for (4-(Trifluoromethyl)pyridin-2-yl)boronic Acid (CAS 870459-90-8) Based on Evidence


Synthesis of CFTR Modulator Analogs

Researchers focused on developing new therapeutic agents for Cystic Fibrosis should prioritize this compound. Its validated use in the synthesis of N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives provides a direct entry point for exploring structure-activity relationships (SAR) around this pharmacophore . The specific 4-CF3-2-pyridyl motif is integral to the scaffold, and using this building block ensures chemical fidelity to the established series.

Medicinal Chemistry Projects Targeting mPGES-1 or Related Inflammatory Pathways

Given its successful application in the synthesis of the clinical candidate PF-4693627 , this boronic acid is a strategic choice for medicinal chemistry programs targeting mPGES-1 inhibition. Its use in a molecule that demonstrated favorable oral bioavailability and selectivity reduces the risk associated with incorporating this heterocycle into new lead compounds.

Suzuki-Miyaura Couplings Requiring a 4-CF3-2-Pyridyl Motif

Any synthetic route requiring the installation of a 4-(trifluoromethyl)pyridin-2-yl group via cross-coupling is a primary application. However, due to the documented instability of 2-pyridyl boronic acids , this scenario demands careful reaction optimization. Users should anticipate the need for non-aqueous conditions and may benefit from converting the boronic acid to a more stable derivative (e.g., a MIDA boronate) prior to coupling to mitigate protodeboronation .

High-Throughput Experimentation (HTE) and Library Synthesis

For building diverse libraries of heteroaryl-containing compounds, the high commercial purity (≥97%) and availability of this compound make it a reliable building block [1][2]. Its known reactivity profile, while challenging, is consistent and can be managed with standardized HTE protocols optimized for 2-pyridyl boronic acids. The cold-chain storage requirement [1][2] should be factored into automated liquid handling and compound management workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Trifluoromethyl)pyridin-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.